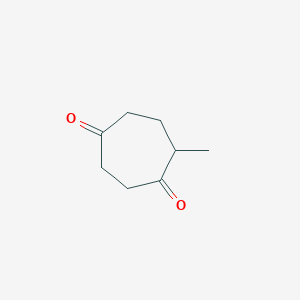
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is a complex organometallic compound that features a niobium center coordinated to organic ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane typically involves the reaction of niobium pentachloride with 2,2-dimethylpropylidene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various ligands such as phosphines, amines, or halides can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while substitution reactions can produce a variety of niobium-ligand complexes.
Applications De Recherche Scientifique
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials and as a precursor for other niobium-containing compounds.
Mécanisme D'action
The mechanism by which 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane exerts its effects involves the coordination of the niobium center to various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the niobium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpropane: A simple hydrocarbon with a similar structural motif.
2-Methylpropane: Another hydrocarbon with a branched structure.
Niobium Pentachloride: A niobium compound used as a precursor in the synthesis of various niobium complexes.
Uniqueness
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is unique due to the presence of both organic ligands and a niobium center
Propriétés
Numéro CAS |
60514-42-3 |
|---|---|
Formule moléculaire |
C20H43Nb-3 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
2,2-dimethylpropylideneniobium;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/3C5H11.C5H10.Nb/c4*1-5(2,3)4;/h3*1H2,2-4H3;1H,2-4H3;/q3*-1;; |
Clé InChI |
RSUWTFCCBVUJGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)C=[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

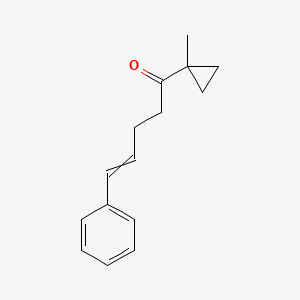
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
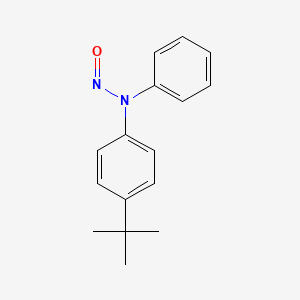
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
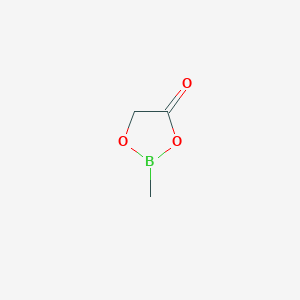
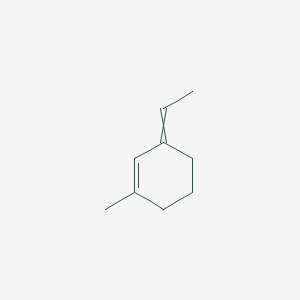
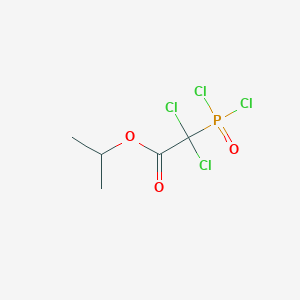
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
